5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine
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Overview
Description
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. It may also interfere with RNA and protein synthesis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with applications in cancer treatment.
Uniqueness
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines .
Biological Activity
5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine core with a fluorine atom and a hydrazine group, which are critical for its biological properties. The synthesis typically involves the reaction of hydrazine derivatives with pyrimidine precursors, leading to various substituted pyrimidines.
The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and cellular proliferation. The fluorine atom enhances the compound's lipophilicity, which may improve its cellular uptake. The hydrazinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby disrupting cell division.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that fluorinated derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated hydrazones have shown potency against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the hydrazine moiety enhance their antimicrobial efficacy .
Table 1: Summary of Biological Activities
Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | L1210 mouse leukemia cells | < 0.1 | |
Antimicrobial | E. coli | 1.3 | |
Antimicrobial | S. aureus | 1.5 |
Case Study: Anticancer Activity
A study focusing on the anticancer potential of similar pyrimidine derivatives revealed that compounds designed with a hydrazine moiety exhibited strong inhibitory effects on thyroid cancer cell lines (TPC-1), with an IC50 value as low as 0.113 µM for some derivatives . This highlights the potential for this compound as a lead compound in developing targeted cancer therapies.
Case Study: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of fluorinated hydrazones found that these compounds displayed significant activity against multiple bacterial strains, outperforming traditional antibiotics in some assays . This suggests a promising avenue for developing new antibacterial agents based on the structure of this compound.
Properties
Molecular Formula |
C5H8FN5 |
---|---|
Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8FN5/c1-8-4-3(6)2-9-5(10-4)11-7/h2H,7H2,1H3,(H2,8,9,10,11) |
InChI Key |
VKLWQJQHPHTAPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1F)NN |
Origin of Product |
United States |
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